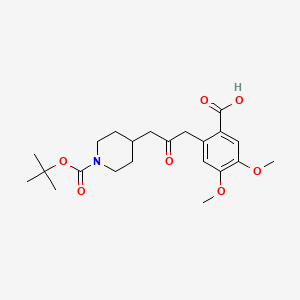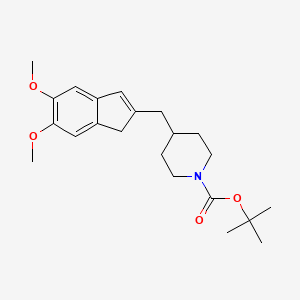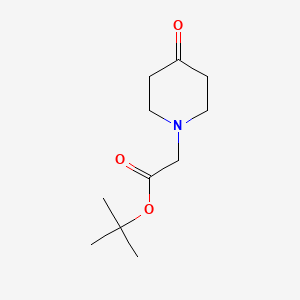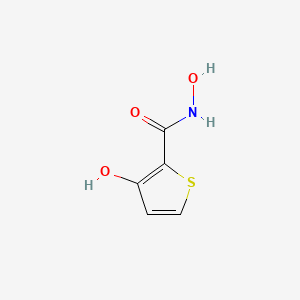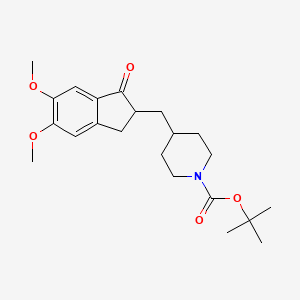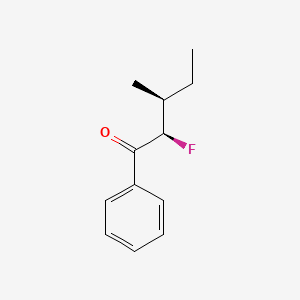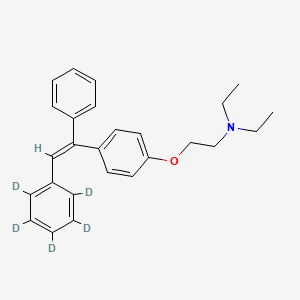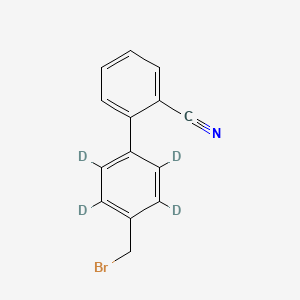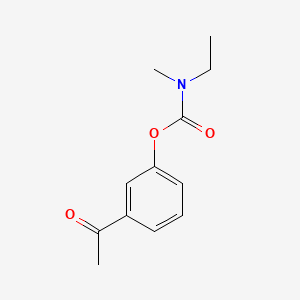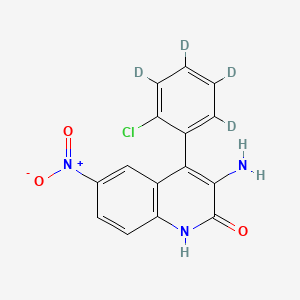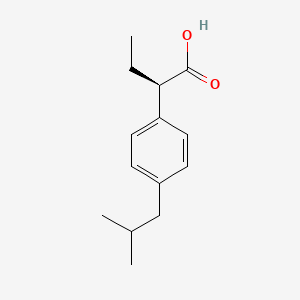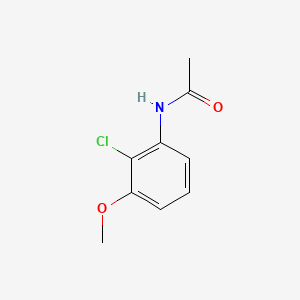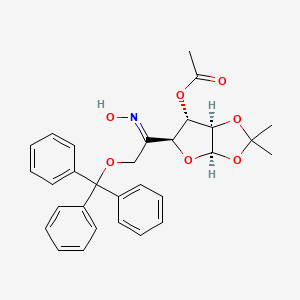
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate is a complex organic compound often used in advanced chemical synthesis and research. This compound features a unique structure that includes protective groups such as the triphenylmethyl (trityl) group and the isopropylidene group, which are commonly used in carbohydrate chemistry to protect specific hydroxyl groups during synthetic transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups on the sugar molecule. This can be achieved using reagents like acetone and an acid catalyst to form the isopropylidene group.
Formation of the Oxime: The oxime formation is usually carried out by reacting the ketone or aldehyde group with hydroxylamine hydrochloride in the presence of a base such as pyridine.
Introduction of the Trityl Group: The triphenylmethyl group is introduced using triphenylmethyl chloride (trityl chloride) in the presence of a base like pyridine or triethylamine.
Acetylation: The final step involves acetylation of the remaining hydroxyl groups using acetic anhydride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing automated reactors and continuous flow systems to enhance efficiency and yield. The use of protective groups and selective reactions ensures the purity and specificity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The protective groups can be selectively removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium methoxide) are used to remove protective groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group yields nitrile oxides, while reduction yields amines.
Aplicaciones Científicas De Investigación
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate involves its ability to act as a protected intermediate in synthetic pathways. The protective groups prevent unwanted reactions at specific sites, allowing for selective transformations. The oxime group can participate in various reactions, such as forming nitrile oxides or being reduced to amines, which are crucial in further synthetic steps.
Comparación Con Compuestos Similares
Similar Compounds
1,2-O-(1-Methylethylidene)-alpha-D-glucofuranose: Similar in structure but differs in the configuration of the sugar moiety.
6-O-(Triphenylmethyl)-beta-D-galactopyranoside: Shares the triphenylmethyl protective group but has a different sugar backbone.
Beta-L-arabinofuranose derivatives: Various derivatives with different protective groups and functional modifications.
Uniqueness
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate is unique due to its combination of protective groups and functional oxime group, making it a versatile intermediate in synthetic chemistry. Its specific configuration and protective groups allow for selective reactions that are not possible with other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
[(3aR,5S,6S,6aR)-5-[(E)-N-hydroxy-C-(trityloxymethyl)carbonimidoyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO7/c1-20(32)35-26-25(36-28-27(26)37-29(2,3)38-28)24(31-33)19-34-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28,33H,19H2,1-3H3/b31-24+/t25-,26-,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWJHVRFVRCGRF-QYVIESKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1/C(=N/O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858041 |
Source


|
| Record name | (3aR,5S,6S,6aR)-5-[(1E)-N-Hydroxy-2-(triphenylmethoxy)ethanimidoyl]-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109680-99-1 |
Source


|
| Record name | (3aR,5S,6S,6aR)-5-[(1E)-N-Hydroxy-2-(triphenylmethoxy)ethanimidoyl]-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B585495.png)
![4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B585496.png)
